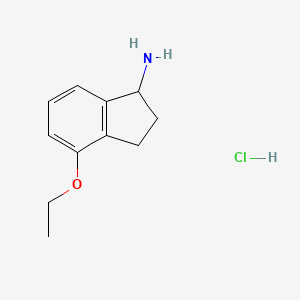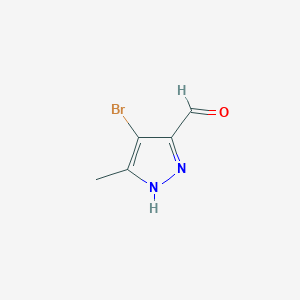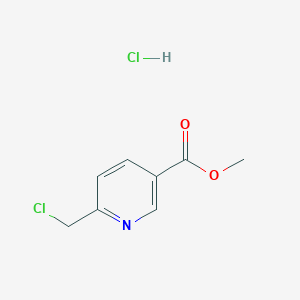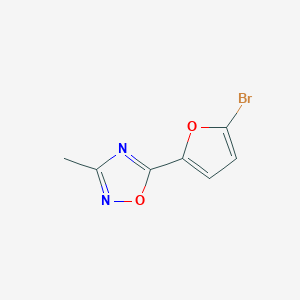
2-(Pyridin-2-ylsulfonyl)acetic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to “2-(Pyridin-2-ylsulfonyl)acetic acid” has been reported in the literature. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .Molecular Structure Analysis
The molecular structure of “2-(Pyridin-2-ylsulfonyl)acetic acid” consists of a pyridine ring attached to a sulfonyl group and an acetic acid group. The molecular formula is C7H7NO4S.Physical And Chemical Properties Analysis
“2-(Pyridin-2-ylsulfonyl)acetic acid” is a powder with a molecular weight of 201.2 g/mol . The melting point is between 136-137 degrees Celsius .Wissenschaftliche Forschungsanwendungen
1. Application in Ophthalmology
2-(Pyridin-2-ylsulfonyl)acetic acid derivatives have been identified as potential ocular hypotensive agents. A study led by Iwamura et al. (2018) discovered a compound with a (pyridin-2-ylamino)acetic acid moiety, named omidenepag, which showed potent activity toward the human EP2 receptor. This compound, in its prodrug form (omidenepag isopropyl), effectively lowered intraocular pressure in monkeys, suggesting potential for glaucoma treatment (Iwamura et al., 2018).
2. Role in Corrosion Inhibition
The compound has been investigated for its ability to inhibit corrosion of steel in sulfuric acid solutions. A study by Bouklah et al. (2005) found that derivatives of 2-(pyridin-2-ylsulfonyl)acetic acid acted as effective corrosion inhibitors, with their efficiency increasing with concentration (Bouklah et al., 2005).
3. Utility in Chemical Synthesis
This compound has been used in the field of organic chemistry for various synthetic applications. Wnuk et al. (1996) demonstrated its use in stannyl radical-mediated cleavage of π-deficient heterocyclic sulfones, which is a method for the synthesis of α-fluoro esters. This methodology offers a mild approach for removing the sulfone moiety in organic synthesis (Wnuk et al., 1996).
4. Applications in Material Science
The compound's derivatives have been explored in material science, particularly in the development of luminescent materials. Grummt et al. (2007) studied the absorption, fluorescence, and excitation spectra of substituted [(5-methyl-2-pyridine-2'-yl-1,3-thiazole-4-yl)oxy]acetic acid and its derivatives in various pH conditions. Their findings indicate potential applications of these compounds in metal sensing and laser dyes due to their high luminescence and large Stokes shift values (Grummt et al., 2007).
Eigenschaften
IUPAC Name |
2-pyridin-2-ylsulfonylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S/c9-7(10)5-13(11,12)6-3-1-2-4-8-6/h1-4H,5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAORPJPPMXTMNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695240 | |
| Record name | (Pyridine-2-sulfonyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-2-ylsulfonyl)acetic acid | |
CAS RN |
773109-71-0 | |
| Record name | (Pyridine-2-sulfonyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-chloro-1H-1,3-benzodiazol-2-yl)methyl]-2-ethylbutanoic acid hydrochloride](/img/structure/B1443198.png)
![2-{3-bromo-1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetic acid](/img/structure/B1443199.png)

![{2-[(4-Fluorophenyl)amino]ethyl}(2-methoxyethyl)amine dihydrochloride](/img/structure/B1443203.png)




![6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1443212.png)
![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride](/img/structure/B1443214.png)



